molecular formula C15H18N2S4 B14325157 Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- CAS No. 104417-70-1

Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-

Katalognummer: B14325157
CAS-Nummer: 104417-70-1
Molekulargewicht: 354.6 g/mol
InChI-Schlüssel: ZBKYYVFFTPGHEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- is a complex organic compound characterized by its unique structure, which includes multiple methylthio groups attached to a cyclohexylidene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- typically involves multiple steps, starting with the preparation of the cyclohexylidene core. This core is then functionalized with bis(methylthio)methylene groups through a series of reactions that may include nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alkanes .

Wissenschaftliche Forschungsanwendungen

Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- stands out due to its combination of a cyclohexylidene core with multiple bis(methylthio)methylene groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

104417-70-1

Molekularformel

C15H18N2S4

Molekulargewicht

354.6 g/mol

IUPAC-Name

2-[2,6-bis[bis(methylsulfanyl)methylidene]cyclohexylidene]propanedinitrile

InChI

InChI=1S/C15H18N2S4/c1-18-14(19-2)11-6-5-7-12(15(20-3)21-4)13(11)10(8-16)9-17/h5-7H2,1-4H3

InChI-Schlüssel

ZBKYYVFFTPGHEJ-UHFFFAOYSA-N

Kanonische SMILES

CSC(=C1CCCC(=C(SC)SC)C1=C(C#N)C#N)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.